![molecular formula C24H23N3O2S B13387237 1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387237.png)
1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of biphenyl, imidazo[2,1-b]thiazole, and piperidine carboxylic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts such as palladium iodide and potassium iodide under mild conditions (100°C under 20 atm of a 4:1 mixture of carbon monoxide and air) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the imidazole ring, typically using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at the biphenyl and imidazole rings, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the imidazole ring can produce imidazolines.
科学的研究の応用
1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Imidazo[2,1-b]thiazoles: These compounds share the imidazo[2,1-b]thiazole core structure and exhibit similar chemical reactivity and biological activities.
Biphenyl derivatives: Compounds with biphenyl groups often have similar physical properties and can undergo similar substitution reactions.
Piperidine carboxylic acids: These compounds share the piperidine carboxylic acid moiety and can exhibit similar pharmacokinetic properties.
Uniqueness
1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid is unique due to the combination of its structural components, which confer a distinct set of chemical and biological properties. The presence of the biphenyl group enhances its lipophilicity, while the imidazo[2,1-b]thiazole core provides a versatile platform for chemical modifications. The piperidine carboxylic acid moiety contributes to its potential pharmacological activities.
特性
分子式 |
C24H23N3O2S |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
1-[[6-(4-phenylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C24H23N3O2S/c28-23(29)20-10-12-26(13-11-20)16-21-22(25-24-27(21)14-15-30-24)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-9,14-15,20H,10-13,16H2,(H,28,29) |
InChIキー |
GAUKHIPOSUWEIB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13387182.png)
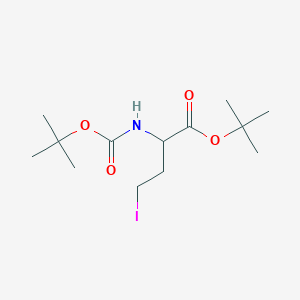
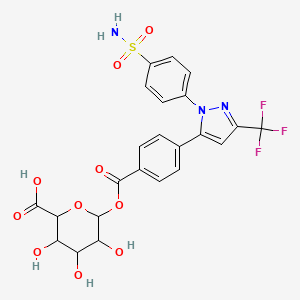
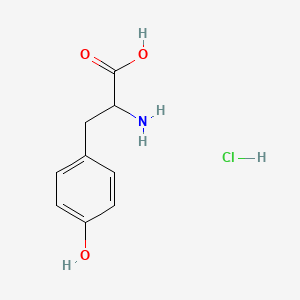
![6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride](/img/structure/B13387222.png)
![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-kappaN,kappaN]bis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl] iridium hexafluorophosphate](/img/structure/B13387225.png)
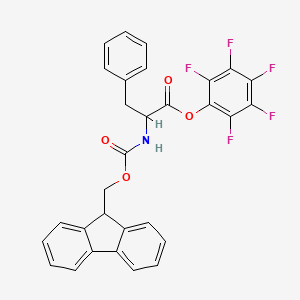
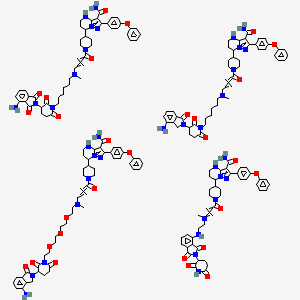
![8a-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13387241.png)

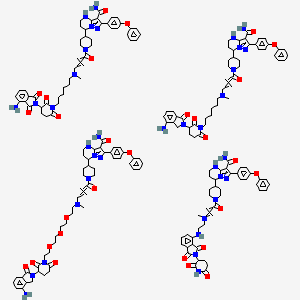
![4,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B13387257.png)
![N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine](/img/structure/B13387265.png)
